molecular formula C20H24FN3O4 B14761415 Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 2130840-92-3

Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Cat. No.: B14761415
CAS No.: 2130840-92-3
M. Wt: 389.4 g/mol
InChI Key: MOTRHZBQXJOHCK-LBPRGKRZSA-N
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Description

Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound belonging to the class of fluoroquinolone antibiotics. It is known for its potent antibacterial properties, particularly against Gram-negative bacteria. This compound is structurally related to ofloxacin, a well-known fluoroquinolone antibiotic .

Preparation Methods

The synthesis of Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves multiple steps, starting from the appropriate quinoline derivative. The synthetic route typically includes:

Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The antibacterial activity of Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial DNA from supercoiling, leading to the cessation of bacterial growth and replication .

Comparison with Similar Compounds

Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is similar to other fluoroquinolone antibiotics such as:

    Ofloxacin: A racemate comprising equimolar amounts of levofloxacin and dextrofloxacin.

    Levofloxacin: The S-enantiomer of ofloxacin, known for its higher potency and broader spectrum of activity.

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and resistance profiles .

Properties

CAS No.

2130840-92-3

Molecular Formula

C20H24FN3O4

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl (2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

InChI

InChI=1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(21)15(9-13(17(19)24)18(14)25)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3/t12-/m0/s1

InChI Key

MOTRHZBQXJOHCK-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3F)N4CCN(CC4)C)C1=O)C

Canonical SMILES

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)N4CCN(CC4)C)C1=O)C

Origin of Product

United States

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